Methyl 2-(4-amino-2-chlorophenyl)acetate
Description
Methyl 2-(4-amino-2-chlorophenyl)acetate is an organic compound with the molecular formula C₉H₁₀ClNO₂. It features a phenyl ring substituted at the 4-position with an amino group (-NH₂) and at the 2-position with a chlorine atom. The acetate moiety is attached via a methylene bridge, forming a methyl ester. This structure is critical in pharmaceutical and materials chemistry, often serving as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(4-amino-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3 |
InChI Key |
SLFSKCNUPRLXHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-amino-2-chlorophenyl)acetate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its structural attributes facilitate interactions with biological targets, enhancing its therapeutic potential.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its efficacy in neuropharmacology.
Anticancer Activity
Derivatives of this compound have shown antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. Studies report IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity.
Case Study 1: Clopidogrel Synthesis
This compound is a key precursor in the production of clopidogrel, an antiplatelet medication used to prevent blood clots. The synthesis process involves resolving racemic mixtures to isolate the active isomer, which has been shown to be effective in high yields when utilizing specific solvents like methanol and acetone .
Case Study 2: Antitubercular Agents
In a study focusing on anti-tubercular agents, researchers modified the structure of this compound to enhance its activity against Mycobacterium tuberculosis. The modifications led to compounds with improved inhibitory effects on bacterial growth, demonstrating its versatility as a scaffold for drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 2-(4-amino-2-chlorophenyl)acetate and Analogs
Structural and Electronic Effects
- Substituent Position: The 4-amino-2-chloro substitution in the target compound creates a unique electronic environment. Compared to Methyl 2-amino-2-(2-chlorophenyl)acetate (), where both groups are at the 2-position, the para-amino group in the target compound may enhance hydrogen bonding and nucleophilicity, influencing receptor interactions .
- Fluorine’s smaller size may also reduce steric hindrance .
- Dichloro Derivatives: Methyl 2-amino-2-(2,4-dichlorophenyl)acetate () exhibits higher lipophilicity (ClogP), which could improve membrane permeability but may reduce solubility .
Physicochemical Properties
- Ester Alkyl Chain : Ethyl esters () generally have higher logP values than methyl esters, enhancing lipid solubility but slowing hydrolysis. This trade-off impacts bioavailability and metabolic pathways .
- Crystal Packing : While direct data on the target compound’s crystal structure is unavailable, related esters (e.g., ) show that substituent positioning influences packing efficiency and melting points .
Research Findings and Trends
- Hydrogen Bonding: The amino group in the target compound likely participates in extensive hydrogen bonding (), a feature less prominent in non-amino analogs. This could explain its superior interaction with biological targets compared to dichloro or fluorophenyl derivatives .
Preparation Methods
Racemic Synthesis and Resolution Strategy
The synthesis of enantiomerically pure Methyl 2-(4-amino-2-chlorophenyl)acetate often begins with the preparation of its racemic form. A patented method (WO2006003671A1) describes the resolution of racemic methyl α-amino-(2-chlorophenyl)acetate using (+)-tartaric acid. The process involves dissolving the racemic mixture (199.5 g, 1 mol) in acetone (960 mL) and cooling the solution to 10–15°C. A pre-cooled solution of (+)-tartaric acid in acetone is added, inducing crystallization of the (+)-tartrate salt of the desired enantiomer.
Isolation and Purification
The solid (+)-tartrate salt is isolated via filtration and dried at 55–60°C, yielding 68.5–74.3% of the theoretical output with a high enantiomeric purity ([α]D +81.28 to +87.5 in methanol). Subsequent treatment with aqueous ammonia adjusts the pH to 6.9–7.1, facilitating the release of the free base. Distillation under vacuum removes methyl chloride, yielding the final product with 98–99% purity (GC analysis) and optical activity ([α]D +130.0 to +134.0).
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Resolving Agent | (+)-Tartaric acid |
| Temperature Range | 10–60°C |
| Yield (Enantiomer) | 68.5–74.3% |
| Optical Purity ([α]D) | +81.28 to +134.0 (methanol) |
Nitro-Group Reduction Pathway
Catalytic Hydrogenation of Nitro Precursors
A nitro-to-amine reduction strategy is detailed in US6469181B1, where methyl 2-(4-chloro-2-nitrophenyl)acetate undergoes catalytic hydrogenation. The nitro group is reduced using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen pressure (3–5 bar) in ethanol or methanol. This step converts the nitro intermediate to the corresponding amine with near-quantitative yields.
Acid-Catalyzed Cyclization (Side Reaction Mitigation)
While the primary focus is nitro reduction, the patent notes that uncontrolled conditions may lead to cyclization side products like 5-chlorooxindole. To prevent this, the reaction is conducted at 25–30°C with rigorous pH monitoring. Post-reduction, the amine is extracted into organic solvents (ethyl acetate or dichloromethane) and purified via distillation or crystallization.
Optimization Insights:
-
Catalyst Loading : 5–10% Pd/C by weight minimizes side reactions.
-
Solvent Choice : Ethanol enhances hydrogen solubility, improving reaction kinetics.
-
Purity Post-Reduction : >99% (HPLC), with residual catalyst removed via filtration.
Esterification of 2-(4-Amino-2-Chlorophenyl)Acetic Acid
Acid-Catalyzed Esterification
Though direct synthesis routes are less documented, esterification of 2-(4-amino-2-chlorophenyl)acetic acid with methanol is inferred from structural analogs. The reaction employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts, refluxed at 65–70°C for 6–8 hours. The process achieves 85–90% conversion, with excess methanol driving equilibrium toward ester formation.
Protection-Deprotection Strategies
To prevent amine group oxidation during esterification, protecting groups such as tert-butoxycarbonyl (Boc) are utilized. For example, Boc-protected 2-(4-amino-2-chlorophenyl)acetic acid is reacted with methanol in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Subsequent deprotection with trifluoroacetic acid (TFA) yields the target compound.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Esterification | 85–90 | 92–95 |
| Boc-Protected Route | 78–82 | 97–99 |
Industrial-Scale Adaptations
Continuous Flow Reactor Systems
Patent WO2006003671A1 highlights the use of continuous flow reactors for large-scale resolution. Automated systems maintain precise temperature control (10–15°C during crystallization) and pH adjustments, enhancing reproducibility. This method reduces batch-to-batch variability and achieves throughputs of 50–100 kg/day.
Solvent Recycling and Waste Mitigation
Industrial processes prioritize solvent recovery, particularly acetone and methanol, via fractional distillation. Waste streams containing tartaric acid are neutralized and repurposed, aligning with green chemistry principles.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Chiral Resolution | High enantiopurity (>98%) | Multi-step, moderate yields | Pilot to industrial |
| Nitro Reduction | Straightforward, high yield | Risk of cyclization side products | Lab to pilot |
| Esterification | Cost-effective, simple setup | Requires protection strategies | Lab-scale |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(4-amino-2-chlorophenyl)acetate?
- Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid, 2-(4-amino-2-chlorophenyl)acetic acid, using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic acyl substitution with methyl halides or transesterification may be utilized. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions during functionalization of the aromatic amine . For enantiomerically pure variants, asymmetric synthesis routes involving chiral catalysts or resolution techniques (e.g., enzymatic resolution) are recommended .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl ester at δ 3.6–3.8 ppm) and confirms amine protonation states.
- X-ray Crystallography: Single-crystal analysis resolves molecular geometry and confirms stereochemistry. SHELX programs are widely used for structure refinement, with ORTEP-3 generating graphical representations of thermal ellipsoids .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₉H₁₀ClNO₂: 199.63 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Methodological Answer: Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., N–H···O interactions between the amine and ester carbonyl). Systematic comparison of polymorphs via Cambridge Structural Database (CSD) surveys reveals dominant motifs. For example, the amine group often forms R₂²(8) dimeric interactions, while weaker C–H···O contacts contribute to layer stacking .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) for this compound be resolved?
- Methodological Answer: Contradictions arise from experimental factors (e.g., radiation damage, twinning). Use SHELXL for least-squares refinement with high-resolution data (≤ 0.8 Å). Validate models using R-factor convergence (target: < 5%) and Hirshfeld surface analysis to assess intermolecular contacts. For twinned crystals, SHELXD or twin-law matrices improve structure solution .
Q. What computational approaches assess the compound’s potential interactions with biomolecules (e.g., DNA or enzymes)?
- Methodological Answer: Molecular docking (AutoDock Vina, GOLD) evaluates binding affinities to target proteins. For DNA interaction studies, density functional theory (DFT) calculates activation energies of alkylation pathways. Metadynamics simulations model covalent adduct formation, while QSAR predicts mutagenicity based on substituent effects (e.g., chloro vs. methoxy groups) .
Q. How does substituent variation (e.g., Cl vs. NO₂ at the 2-position) alter reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer: Hammett substituent constants (σ) quantify electronic effects. For example, electron-withdrawing groups (Cl: σₚ = +0.23) increase electrophilicity of the ester carbonyl, accelerating hydrolysis. Kinetic studies (UV-Vis monitoring at 240 nm) under pseudo-first-order conditions determine rate constants (k), while Arrhenius plots assess temperature dependence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
